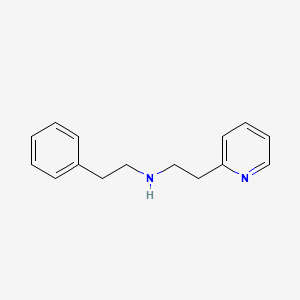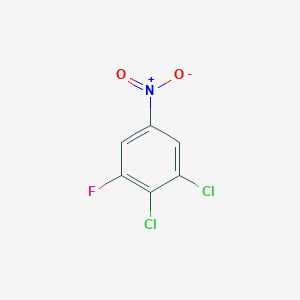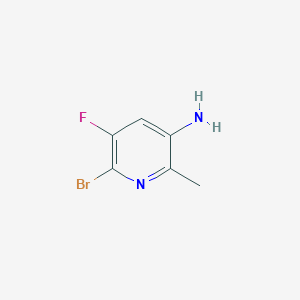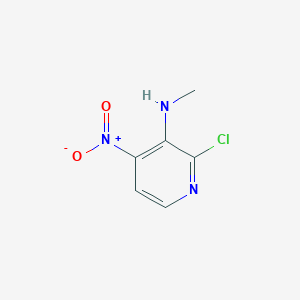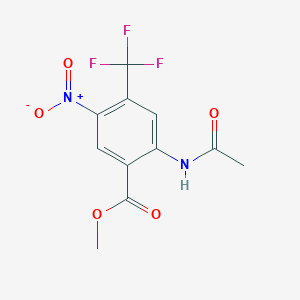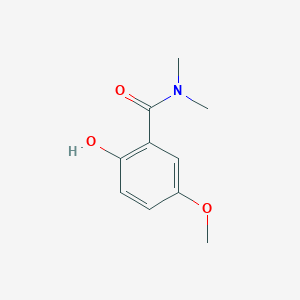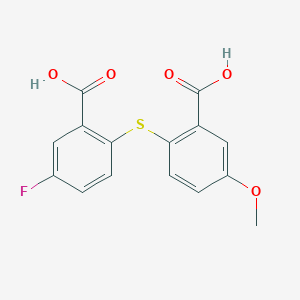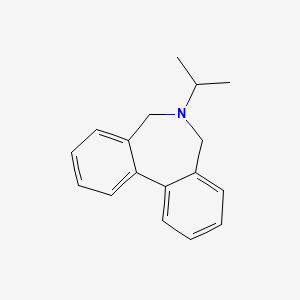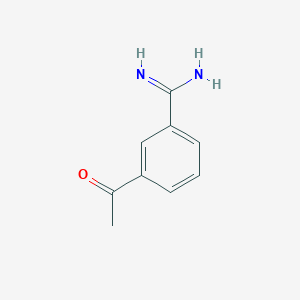
1-(4-Butylphenyl)-2-piperidin-1-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-2-piperidin-1-ylethanol is an organic compound that features a piperidine ring attached to a butyl-substituted phenyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol typically involves the reaction of 4-butylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Butylphenyl)-2-piperidin-1-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethanone.
Reduction: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethane.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-2-piperidin-1-ylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the butyl-substituted phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(4-Butylphenyl)-2-piperidin-1-ylethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-Butylphenyl)-2-piperidin-1-ylethane: Similar structure but with an alkane group instead of a hydroxyl group.
Uniqueness: 1-(4-Butylphenyl)-2-piperidin-1-ylethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
63991-41-3 |
|---|---|
Molekularformel |
C17H27NO |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C17H27NO/c1-2-3-7-15-8-10-16(11-9-15)17(19)14-18-12-5-4-6-13-18/h8-11,17,19H,2-7,12-14H2,1H3 |
InChI-Schlüssel |
ASNCQEFSRZACNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(CN2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


